4-chloro-5-isopropoxypyridazin-3(2H)-one
Description
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Properties
CAS No. |
1346697-45-7 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5-chloro-4-propan-2-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-4(2)12-5-3-9-10-7(11)6(5)8/h3-4H,1-2H3,(H,10,11) |
InChI Key |
HXLOACDBIZAABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
Biological Activity
4-Chloro-5-isopropoxypyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by a chloro substituent at the fourth position and an isopropoxy group at the fifth position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 188.63 g/mol
- Structure : The compound features a pyridazinone structure that facilitates various chemical reactions, including nucleophilic substitutions and carbonyl reactions due to its functional groups.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential interactions with various biological targets. Compounds with similar structures have been studied for their effects on enzymes and receptors, which may provide insights into the mechanisms of action for this compound.
Potential Therapeutic Applications
- Anti-inflammatory Effects : Similar pyridazine derivatives have shown promise in modulating inflammatory pathways, potentially influencing conditions such as rheumatoid arthritis and other autoimmune diseases.
- Anticancer Activity : Some studies suggest that pyridazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Antimicrobial Properties : Compounds in this class have exhibited activity against certain bacterial strains, indicating a potential role in antibiotic development.
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by its structural features. The following table summarizes compounds with structural similarities and their unique features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Chloro-5-hydroxypyridazin-3(2H)-one | 0.93 | Hydroxy group instead of isopropoxy |
| 5-Amino-4-chloropyridazin-3(2H)-one | 0.62 | Contains an amino group at position five |
| 4,5-Dichloro-3(2H)-pyridazinone | 0.65 | Contains two chloro groups |
| 4-Chloro-5-methoxypyridazin-3(2H)-one | 0.74 | Methoxy group instead of isopropoxy |
| 4,5-Dichloro-2-methylpyridazin-3(2H)-one | 0.58 | Methyl substitution at position two |
This table illustrates how variations in substituents can lead to different chemical properties and biological activities, highlighting the importance of SAR studies in drug development.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds have been explored extensively:
- RORγ Modulation : Research indicates that some pyridazine derivatives can modulate RORγ activity, which plays a significant role in immune response and inflammation . This suggests that similar compounds might also exhibit such properties.
- Inhibition Studies : In vitro studies on related compounds have demonstrated their ability to inhibit specific enzymes involved in inflammatory pathways, suggesting a potential for therapeutic use in inflammatory diseases .
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